

Comprehensive Technical Guide: N-Hydroxy-2,4,6-trimethoxy-benzamide

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Compound of Interest

Compound Name:	<i>N-Hydroxy-2,4,6-trimethoxy-benzamide</i>
CAS No.:	160150-34-5
Cat. No.:	B063018

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Executive Summary

In the landscape of medicinal chemistry, amidoximes serve as critical structural motifs and synthetic intermediates. **N-Hydroxy-2,4,6-trimethoxy-benzamide** (CAS: 160150-34-5) is a highly substituted benzamidoxime that functions as a foundational building block for the synthesis of complex heterocyclic compounds, most notably 1,2,4-thiadiazoles and 1,2,4-oxadiazoles[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its systematic nomenclature, physicochemical properties, and the precise, mechanistically-driven synthetic protocols required to handle this sterically hindered molecule. Furthermore, we will explore its downstream utility in developing potent cholecystinin (CCK) receptor modulators[2].

Chemical Identity & Systematic Nomenclature Analysis

The trivial name "**N-hydroxy-2,4,6-trimethoxy-benzamidine**" is widely used in literature and commercial catalogs[3], but understanding its structural geometry requires deconstructing its Preferred IUPAC Name (PIN).

Systematic IUPAC Name: N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide

- benzenecarboximidamide: This forms the parent scaffold, traditionally known as benzamidine. It consists of a benzene ring attached to a carboximidamide group ($-C(=NH)NH_2$).
- N'-hydroxy: The N' locant specifies that the hydroxyl ($-OH$) modification occurs on the sp^2 - hybridized imine nitrogen rather than the sp^3 - hybridized amine nitrogen. This specific arrangement classifies the molecule as an amidoxime.
- 2,4,6-trimethoxy: Three electron-donating methoxy ($-OCH_3$) groups are positioned at both ortho (2,6) and the para (4) positions relative to the amidoxime moiety. The 2,6-substitution creates significant steric bulk, which dictates the kinetic requirements for its synthesis.

Quantitative Physicochemical Data

To facilitate experimental planning, the foundational data for this compound is summarized below[3][4]:

Property	Value
Systematic IUPAC Name	N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide
Common Synonyms	2,4,6-trimethoxybenzamidoxime[1]
CAS Registry Number	160150-34-5[3]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄ [3]
Molecular Weight	226.23 g/mol [3]
Melting Point	~205 °C[1]

Synthetic Methodology & Mechanistic Rationale

The synthesis of **N-hydroxy-2,4,6-trimethoxy-benzamide** relies on the nucleophilic addition of hydroxylamine to a sterically hindered nitrile[1]. Standard room-temperature protocols fail here due to the severe steric shielding provided by the 2,6-dimethoxy groups.

Protocol 1: Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamide

This protocol is adapted from validated patent literature for the preparation of CCK antagonist intermediates[1].

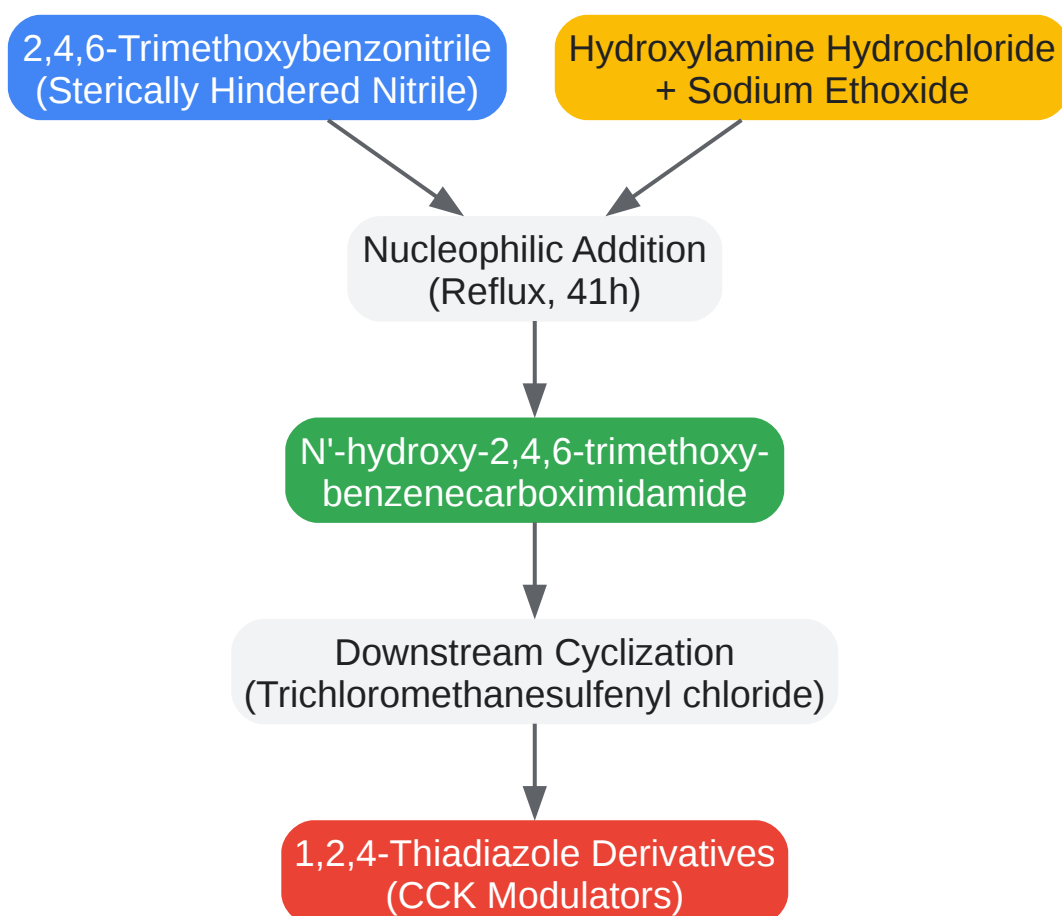
Reagents Required:

- 2,4,6-trimethoxybenzotrile (12.0 g, ~62 mmol)
- Hydroxylamine hydrochloride (13.8 g, ~198 mmol)
- Sodium metal (4.3 g, ~187 mmol)
- Absolute ethanol (200 mL)

Step-by-Step Workflow & Causality:

- Preparation of the Nucleophile: Dissolve 4.3 g of sodium metal in 100 mL of absolute ethanol to generate sodium ethoxide (NaOEt).
 - Mechanistic Rationale: Hydroxylamine is supplied as a stable hydrochloride salt. To activate its nucleophilicity, the HCl must be neutralized. NaOEt is a strong enough base to liberate the free hydroxylamine without introducing water, which could hydrolyze the nitrile.
- Neutralization: Cool the NaOEt solution to ~15 °C and add it dropwise to a stirred suspension of 13.8 g hydroxylamine hydrochloride in 100 mL ethanol[1].
 - Validation Checkpoint: The precipitation of sodium chloride (NaCl) confirms the successful liberation of free hydroxylamine. Keep the temperature low to prevent the exothermic decomposition of the unstable free hydroxylamine base.

- Nucleophilic Addition: Introduce 12.0 g of 2,4,6-trimethoxybenzonitrile into the reaction medium.
- Thermal Activation: Heat the reaction mixture to a vigorous reflux for 41 hours[1].
 - Mechanistic Rationale: The ortho-methoxy groups create a massive steric barrier around the electrophilic nitrile carbon. Extended thermal energy (reflux for >40h) is an absolute kinetic requirement to drive the sterically hindered transition state to product formation.
- Workup & Isolation: Evaporate the solvent to dryness under reduced pressure. Wash the resulting crude crystals thoroughly with distilled water (to remove residual NaCl and unreacted hydroxylamine) and dichloromethane[1].
 - Yield & Purity: This method reliably yields the target amidoxime with a melting point of 205 °C (Yield: ~71%)[1].



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Fig 1. Synthetic workflow from hindered nitrile to 1,2,4-thiadiazole CCK modulators.

Downstream Pharmacological Applications (CCK Modulation)

N-hydroxy-2,4,6-trimethoxy-benzamidine is rarely an end-product. It is primarily utilized as a high-value intermediate to synthesize 5-acylamino-1,2,4-thiadiazoles, which act as potent antagonists for Cholecystikin (CCK) receptors[1][2].

Protocol 2: Reduction to Amidine (Pre-Cyclization)

Before cyclization into a thiadiazole, the amidoxime is often reduced to an amidine.

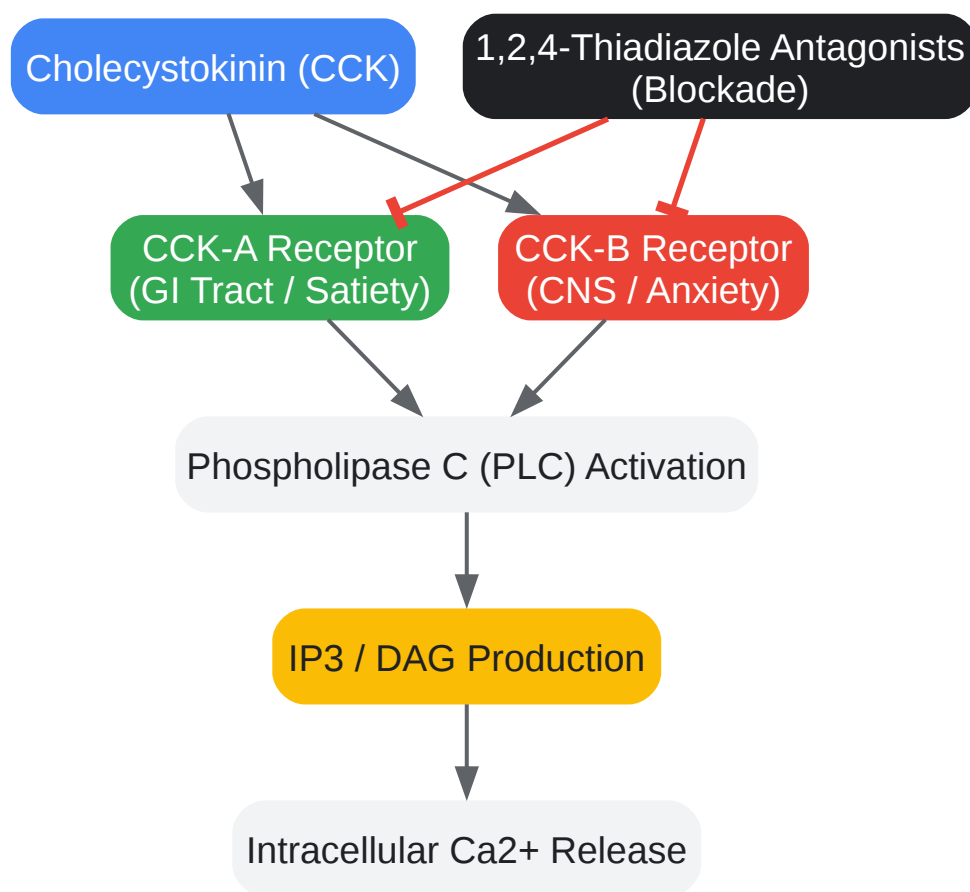
- Solvent System: Dissolve 3.4 g of the amidoxime in 120 mL of a specialized solvent mixture: Methanol / Dichloromethane / Acetic Acid (2:2:1 v/v/v)[1].
 - Mechanistic Rationale: Dichloromethane ensures the highly substituted aromatic compound remains fully solvated. Acetic acid provides the necessary proton source to facilitate N-O bond cleavage, while preventing the over-reduction of the aromatic ring.
- Hydrogenation: Add 1.0 g of Raney Nickel catalyst. Hydrogenate in an autoclave under 2.106 Pa of pressure for 2 hours[1].
- Filtration: Filter off the pyrophoric Raney Nickel and concentrate to dryness to yield the pure amidine.

Pharmacological Context: CCK Receptor Signaling

Cholecystikin (CCK) is a critical polypeptide hormone that regulates gastrointestinal motility, bile secretion, and central nervous system functions (such as anxiety and satiety)[2].

- CCK-A Receptors: Predominantly located in the GI tract.
- CCK-B Receptors: Predominantly located in the central nervous system.

By converting **N-hydroxy-2,4,6-trimethoxy-benzamidine** into a 1,2,4-thiadiazole derivative, researchers can selectively block the binding of endogenous CCK to these G-protein coupled receptors, thereby inhibiting the downstream Phospholipase C (PLC) cascade[2].



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Fig 2. CCK receptor signaling pathway and targeted antagonist blockade.

Conclusion

N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide is a chemically robust intermediate whose synthesis requires precise thermal and stoichiometric control to overcome inherent steric hindrance. Its successful isolation unlocks the rapid development of functionalized 1,2,4-thiadiazoles, providing medicinal chemists with highly tunable scaffolds for neuro-gastrointestinal drug discovery.

References

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